molecular formula C13H20N2O3 B3049120 1-(2-Oxoazepane-1-carbonyl)azepan-2-one CAS No. 19494-73-6

1-(2-Oxoazepane-1-carbonyl)azepan-2-one

Cat. No.: B3049120
CAS No.: 19494-73-6
M. Wt: 252.31 g/mol
InChI Key: UHQZGWJEFFDHSR-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes two azepane rings connected by a carbonyl group. It is primarily used in research and development settings and has various applications in chemistry and industry.

Preparation Methods

The synthesis of 1-(2-Oxoazepane-1-carbonyl)azepan-2-one typically involves the reaction of caprolactam with phosgene. The reaction is carried out in the presence of a base such as N-ethyl-N,N-diisopropylamine in a solvent like toluene . The phosgene is introduced gradually while maintaining the reaction temperature between 10°C and 17°C. This method yields N,N’-carbonylbis (ε-caprolactam) with a high purity of 98% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for large-scale production.

Chemical Reactions Analysis

1-(2-Oxoazepane-1-carbonyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group into hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products:

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(2-Oxoazepane-1-carbonyl)azepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Oxoazepane-1-carbonyl)azepan-2-one involves its interaction with various molecular targets. The carbonyl group plays a crucial role in its reactivity, allowing it to form bonds with other molecules. This interaction can lead to the formation of new compounds or the modification of existing ones. The pathways involved in these reactions are typically governed by the nature of the reagents and the reaction conditions.

Comparison with Similar Compounds

1-(2-Oxoazepane-1-carbonyl)azepan-2-one can be compared with similar compounds such as:

    Caprolactam: A precursor in the synthesis of the compound.

    Phosgene: Used in the preparation of the compound.

    Other Carbonylbis Compounds: Similar in structure but may have different reactivity and applications.

Uniqueness: The uniqueness of this compound lies in its dual azepane ring structure connected by a carbonyl group, which imparts specific chemical properties and reactivity that are valuable in various applications .

Properties

IUPAC Name

1-(2-oxoazepane-1-carbonyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c16-11-7-3-1-5-9-14(11)13(18)15-10-6-2-4-8-12(15)17/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQZGWJEFFDHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)N2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20413416
Record name 2H-Azepin-2-one, 1,1'-carbonylbis[hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19494-73-6
Record name 2H-Azepin-2-one, 1,1'-carbonylbis[hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20413416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thus, when phosgene is reacted with the sodium salt of ε-caprolactam according to H. R. Meyer, as described in the summary CA 52: 11781e of 1956, only from 0.6 to 40% of N,N′-carbonylbiscaprolactam is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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